molecular formula C15H24N2O4S B5211555 N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide

N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide

Cat. No.: B5211555
M. Wt: 328.4 g/mol
InChI Key: HXTLIQXHBVBMMR-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide is an organic compound that features a methoxy group, a sulfamoyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-5-nitrophenyl derivatives, which undergo reduction to form the corresponding amine. This amine is then reacted with 3-methylbutylsulfonyl chloride under basic conditions to form the sulfamoyl derivative. Finally, the propanamide moiety is introduced through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The propanamide moiety can interact with various receptors and proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)propanamide
  • N-(2-methoxy-5-aminophenyl)propanamide
  • N-(2-methoxy-5-(3-methylbutylamino)phenyl)propanamide

Uniqueness

N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions with biological targets, making the compound a valuable tool in medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-5-15(18)17-13-10-12(6-7-14(13)21-4)22(19,20)16-9-8-11(2)3/h6-7,10-11,16H,5,8-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTLIQXHBVBMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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